4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide, also known as E-3810, is a small molecule inhibitor that targets the angiopoietin-Tie2 signaling pathway. This pathway plays a crucial role in the regulation of blood vessel formation and maintenance, and aberrations in this pathway have been implicated in various diseases, including cancer, inflammation, and ocular disorders.
作用机制
4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide works by selectively inhibiting the binding of angiopoietin-1 and angiopoietin-2 to the Tie2 receptor, which is expressed on endothelial cells. This results in the destabilization of blood vessels and the inhibition of angiogenesis, which is the formation of new blood vessels. 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide also inhibits the phosphorylation of Tie2, which is required for the activation of downstream signaling pathways that promote angiogenesis and tumor growth.
Biochemical and physiological effects
4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer, 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide has been shown to inhibit tumor growth, reduce tumor vascularity, and increase tumor cell apoptosis. In inflammation, 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide has been shown to reduce the recruitment of inflammatory cells to the site of injury, decrease pro-inflammatory cytokine production, and improve tissue repair. In ocular disorders, 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide has been shown to improve retinal function, reduce neovascularization, and decrease vascular leakage.
实验室实验的优点和局限性
One of the main advantages of 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide is its specificity for the angiopoietin-Tie2 pathway, which makes it a valuable tool for studying the role of this pathway in various diseases. 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide is also relatively easy to synthesize and has good pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation of 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide is that it may not be effective in all types of cancer or in all stages of disease. In addition, 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide may have off-target effects on other signaling pathways, which could complicate the interpretation of experimental results.
未来方向
Future research on 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide could focus on several areas, including the development of more potent and selective inhibitors of the angiopoietin-Tie2 pathway, the identification of biomarkers that can predict response to 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide treatment, and the investigation of combination therapies that can enhance the efficacy of 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide in cancer and other diseases. In addition, further studies are needed to elucidate the role of the angiopoietin-Tie2 pathway in various diseases and to identify novel therapeutic targets within this pathway.
合成方法
The synthesis of 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide involves several steps, starting with the reaction of 4-bromo-2-nitroaniline with 4-aminobenzenesulfonyl chloride to form 4-[(2-nitro-4-bromophenyl)amino]benzenesulfonamide. This compound is then reduced with iron powder and acetic acid to yield 4-[(2-amino-4-bromophenyl)amino]benzenesulfonamide. The final step involves the reaction of this compound with 1-ethylpiperazine-2-carbothioamide in the presence of triethylamine to form 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide.
科学研究应用
4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide has been extensively studied in preclinical models of various diseases, including cancer, inflammation, and ocular disorders. In cancer, 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide has been shown to inhibit tumor growth and metastasis by targeting the angiopoietin-Tie2 pathway, which is known to play a critical role in tumor angiogenesis and progression. In inflammation, 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide has been shown to reduce inflammation and tissue damage by inhibiting the recruitment of inflammatory cells to the site of injury. In ocular disorders, 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide has been shown to improve retinal function and reduce neovascularization in animal models of diabetic retinopathy and age-related macular degeneration.
属性
IUPAC Name |
4-ethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2S2/c1-2-22-10-12-23(13-11-22)17(26)20-14-4-6-15(7-5-14)27(24,25)21-16-18-8-3-9-19-16/h3-9H,2,10-13H2,1H3,(H,20,26)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYPRKODTVMLGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。